6-Bromo-4-chlorothieno[3,2-D]pyrimidine
Overview
Description
6-Bromo-4-chlorothieno[3,2-D]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It is known that the thienopyrimidine scaffold, to which this compound belongs, is frequently used in medicinal chemistry for a variety of targets, including antimicrobial, antifungal, antiviral, bone disease treatment, adenosine a2a receptor antagonists for parkinson’s disease, antihiv agents, immunosuppressive agents, and anticancer agents .
Mode of Action
The thienopyrimidine core, which this compound possesses, is known for its structural similarity to purines . This allows it to interact with a variety of biological targets, potentially influencing their function.
Biochemical Analysis
Biochemical Properties
6-Bromo-4-chlorothieno[3,2-D]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as an adenosine A2A receptor antagonist, which is relevant for the treatment of Parkinson’s disease . Additionally, it has been identified as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in cancer therapy . The interactions between this compound and these biomolecules involve binding to specific active sites, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as an EGFR-TK inhibitor, it can disrupt the signaling pathways that promote cell proliferation and survival, thereby exerting anticancer effects . Furthermore, its role as an adenosine A2A receptor antagonist can impact neurotransmission and neuroprotection, which is beneficial in neurodegenerative diseases like Parkinson’s .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. By binding to the active sites of enzymes such as EGFR-TK, it inhibits their activity, leading to a reduction in cell proliferation and survival signals . Similarly, its interaction with adenosine A2A receptors results in the modulation of neurotransmitter release and neuroprotective effects . These binding interactions are crucial for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that when stored as a solid at -18°C in dark bottles, this compound remains stable for over a year without noticeable decomposition . This stability is essential for its consistent performance in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For instance, the compound’s anticancer activity as an EGFR-TK inhibitor may be dose-dependent, with higher doses leading to more pronounced inhibition of tumor growth . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450 . These metabolic pathways are essential for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For example, its interaction with membrane transporters can influence its localization and accumulation in target tissues . Understanding these transport mechanisms is vital for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its localization to the nucleus or mitochondria can influence its interactions with nuclear receptors or mitochondrial enzymes, respectively . These localization patterns are important for the compound’s biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chlorothieno[3,2-D]pyrimidine typically involves multiple steps, starting from readily available bulk chemicals. One of the common synthetic routes includes the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophenes are then cyclized to form pyrimidone derivatives.
Bromination: The pyrimidone derivatives are brominated using bromine or a brominating agent.
Chlorination: Finally, the brominated product is chlorinated to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of standard laboratory equipment and conditions that allow for high yields and purity without the need for chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chlorothieno[3,2-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield amino derivatives, while substitution with a thiol can produce thioether derivatives .
Scientific Research Applications
6-Bromo-4-chlorothieno[3,2-D]pyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antimicrobial, antifungal, antiviral, and anticancer agents.
Biological Research: The compound is used to study the biological activities of thienopyrimidine derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chlorothieno[2,3-D]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
4-Chlorothieno[3,2-D]pyrimidine: Lacks the bromine atom but shares the core structure.
6-Bromo-2-chlorothieno[3,2-D]pyrimidine: Similar structure with different substitution patterns.
Uniqueness
6-Bromo-4-chlorothieno[3,2-D]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and biological activity. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
6-bromo-4-chlorothieno[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKAKJGOZXERRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593326 | |
Record name | 6-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225385-03-5 | |
Record name | 6-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-4-chlorothieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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